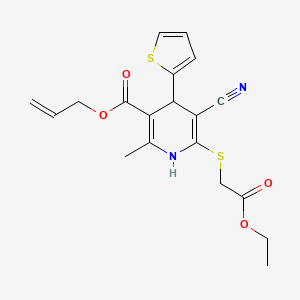
Allyl 5-cyano-6-((2-ethoxy-2-oxoethyl)thio)-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Allyl 5-cyano-6-((2-ethoxy-2-oxoethyl)thio)-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate is a useful research compound. Its molecular formula is C19H20N2O4S2 and its molecular weight is 404.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Allyl 5-cyano-6-((2-ethoxy-2-oxoethyl)thio)-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, characterization, and biological activities of this compound, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure that includes a dihydropyridine core, which is known for its diverse pharmacological properties. The key features of the molecule include:
- Dihydropyridine ring : A common structural motif in many biologically active compounds.
- Cyano group : Often associated with increased biological activity.
- Thioether linkage : Contributes to the compound's reactivity and interaction with biological targets.
The molecular weight of the compound is approximately 412.5 g/mol, indicating its potential for significant interactions within biological systems .
Synthesis
The synthesis of this compound typically involves multi-step reactions that may include cyclization and functional group modifications. While specific synthetic pathways are not detailed in the available literature, similar compounds often utilize methods such as:
- Condensation reactions : To form the dihydropyridine framework.
- Thioether formation : Utilizing thiols and alkylating agents.
- Cyanation reactions : To introduce the cyano group.
Anticancer Properties
Research indicates that derivatives of dihydropyridine compounds exhibit notable anticancer activities. For instance, studies have shown that related compounds can inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer) and HL-60 (leukemia) cells . The mechanism often involves inducing apoptosis and disrupting cell cycle progression.
Antimicrobial Activity
The antimicrobial properties of similar thioether-containing compounds have been documented extensively. These compounds demonstrate effectiveness against a range of pathogens, including bacteria and fungi. The presence of the thiophene ring may enhance these properties by facilitating interactions with microbial cell membranes .
Selectivity Index
The selectivity index (SI) is a critical measure in evaluating the therapeutic potential of new compounds. For related thiosemicarbazones, selectivity indices greater than 1000 have been reported against certain cancer cell lines, indicating low toxicity towards normal cells while effectively targeting malignant cells .
Case Studies
-
Study on Dihydropyridine Derivatives :
- A recent study synthesized several dihydropyridine derivatives and evaluated their anticancer activities. The tested compounds demonstrated significant cytotoxic effects on HL-60 cells with IC50 values in the micromolar range.
-
Antimicrobial Evaluation :
- Another research effort assessed the antimicrobial activity of thioether derivatives against Staphylococcus aureus and Escherichia coli. The results indicated effective inhibition at concentrations below 100 µg/mL.
Research Findings Summary Table
| Activity Type | Cell Line/Pathogen | IC50/Minimum Inhibitory Concentration | Notes |
|---|---|---|---|
| Anticancer | HL-60 | ~10 µM | Induces apoptosis |
| Anticancer | HeLa | ~15 µM | Disrupts cell cycle |
| Antimicrobial | Staphylococcus aureus | <100 µg/mL | Effective inhibition |
| Antimicrobial | Escherichia coli | <100 µg/mL | Effective inhibition |
属性
IUPAC Name |
prop-2-enyl 5-cyano-6-(2-ethoxy-2-oxoethyl)sulfanyl-2-methyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S2/c1-4-8-25-19(23)16-12(3)21-18(27-11-15(22)24-5-2)13(10-20)17(16)14-7-6-9-26-14/h4,6-7,9,17,21H,1,5,8,11H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBACIVKDQDGIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=C(C(C(=C(N1)C)C(=O)OCC=C)C2=CC=CS2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














